4-偶氮苯磺酰胺

描述

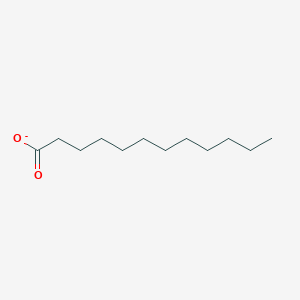

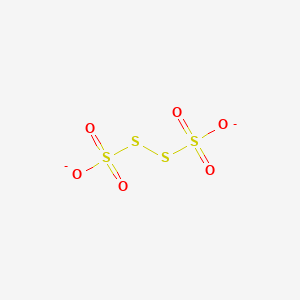

4-Azidobenzenesulfonamide is an organic compound with the molecular formula C6H6N4O2S . It is also known by other names such as 4-azidobenzene-1-sulfonamide and 4-azido-benzenesulfonamide .

Synthesis Analysis

The synthesis of 4-Azidobenzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide with sodium nitrite in 2 N HCl . In another study, a series of benzene sulfonamides containing triazole-O-glycoside tails were synthesized by the 1,3-dipolar cycloaddition reaction of 4-azidobenzenesulfonamide with O-propynyl glycosides .Molecular Structure Analysis

The molecular weight of 4-Azidobenzenesulfonamide is 198.21 g/mol . Its structure includes a sulfonamide group that is S-linked to a benzene ring .Chemical Reactions Analysis

4-Azidobenzenesulfonamide has been used in the copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction . This reaction is generally conducted in a mixture of water and organic solvents .Physical And Chemical Properties Analysis

4-Azidobenzenesulfonamide has a molecular weight of 198.21 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 198.02114662 g/mol .科学研究应用

Antimicrobial Activity

4-Azidobenzenesulfonamide: derivatives have been synthesized and tested for their antimicrobial activity against a variety of bacterial and fungal strains. Some derivatives have shown broad activity, with notable antibacterial activity against strains like S. aureus, M. luteus , and S. marcens , surpassing even traditional antibiotics like ampicillin trihydrate . This suggests potential for developing new antimicrobial agents that could be more effective against resistant strains.

Drug Design and Bioavailability

The drug-likeness and bioavailability of 4-Azidobenzenesulfonamide derivatives have been assessed, indicating that these compounds are viable drug candidates . Their molecular structures allow for good interaction with biological systems, which is crucial for the development of new pharmaceuticals.

Enzyme Inhibition

In silico molecular docking studies have revealed that 4-Azidobenzenesulfonamide derivatives can successfully occupy the pterin-binding site of the dihydropteroate synthase (DHPS) enzyme . This implies that these compounds could inhibit microbial DHPS, a key enzyme in folate synthesis, thereby exerting antimicrobial activity.

Anti-Trypanosomal Applications

The hybridization of 4-Azidobenzenesulfonamide with other pharmacologically active moieties has led to the development of compounds with anti-trypanosomal activity . These hybrids could serve as a basis for new treatments for diseases like sleeping sickness, caused by Trypanosoma parasites.

Anti-Malarial Potential

Compounds containing 4-Azidobenzenesulfonamide have shown promise as anti-malarial agents. Their ability to interact with various proteins and enzymes makes them suitable candidates for further research in the fight against malaria .

Anti-Cancer Properties

The structural versatility of 4-Azidobenzenesulfonamide allows for the creation of derivatives with potential anti-cancer properties. By targeting specific pathways or enzymes within cancer cells, these compounds could contribute to the development of new oncological therapies .

Anti-Fungal Efficacy

Derivatives of 4-Azidobenzenesulfonamide have been investigated as anti-fungal agents, showing effectiveness against strains of fungi such as Candida and Geotrichum . This opens up possibilities for new anti-fungal drugs that could be more effective or have fewer side effects than current treatments.

Chemical Synthesis and Material Science

4-Azidobenzenesulfonamide: is also used in chemical synthesis, particularly in the creation of novel organic compounds through reactions like 1,3-dipolar cycloadditions . These reactions are fundamental in material science for developing new materials with specific properties.

作用机制

Target of Action

The primary target of 4-Azidobenzenesulfonamide is the cyclooxygenase (COX) enzyme , particularly the COX-2 isozyme . COX enzymes play a crucial role in the inflammation process, and their inhibition can lead to anti-inflammatory effects .

Mode of Action

4-Azidobenzenesulfonamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase (DHPS) . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. By inhibiting DHPS, 4-Azidobenzenesulfonamide disrupts the synthesis of folic acid, which is essential for bacterial growth .

Biochemical Pathways

The action of 4-Azidobenzenesulfonamide affects the folic acid metabolism cycle . By inhibiting the DHPS enzyme, it disrupts the synthesis of folic acid, a crucial component for bacterial growth and reproduction . This leads to the inhibition of bacterial growth, exerting its antibacterial effects .

Pharmacokinetics

Sulfonamides, in general, are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The result of 4-Azidobenzenesulfonamide’s action is the inhibition of bacterial growth. It has been shown to have good antibacterial activity against several bacterial strains . For instance, certain derivatives of 4-Azidobenzenesulfonamide have shown similar inhibitory activity against Candida albicans as the positive control drug fluconazole .

Action Environment

The action, efficacy, and stability of 4-Azidobenzenesulfonamide can be influenced by various environmental factors. It’s important to note that the effectiveness of sulfonamides can be inhibited by pus .

安全和危害

未来方向

Future research directions include the development of more sustainable chemical transformations for the synthesis of useful chemicals . For example, the CuAAC reaction, which involves 4-Azidobenzenesulfonamide, could be conducted in pure water at room temperature under aerobic conditions . Other green solvents, including ethanol and glycerol, could also be effectively used .

属性

IUPAC Name |

4-azidobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2S/c7-10-9-5-1-3-6(4-2-5)13(8,11)12/h1-4H,(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEFHQIOSJWWSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azidobenzenesulfonamide | |

CAS RN |

36326-86-0 | |

| Record name | NSC80928 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-azidobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main application of 4-Azidobenzenesulfonamide in current research?

A1: 4-Azidobenzenesulfonamide is primarily utilized as a building block in organic synthesis, specifically for creating 1,2,3-triazole rings via the 1,3-dipolar cycloaddition reaction with alkynes. This reaction, often catalyzed by copper(I), is widely known as "click chemistry" due to its high efficiency and selectivity. [, , , ]

Q2: Why is the incorporation of 4-Azidobenzenesulfonamide into larger molecules of interest?

A2: The sulfonamide group within 4-Azidobenzenesulfonamide plays a crucial role in biological activity. Compounds containing this group exhibit a range of pharmacological properties, including inhibition of carbonic anhydrase enzymes. These enzymes are involved in various physiological processes, and their dysregulation is implicated in diseases like cancer. Therefore, incorporating 4-Azidobenzenesulfonamide into larger structures allows researchers to explore its potential as a scaffold for developing novel therapeutics, particularly carbonic anhydrase inhibitors. []

Q3: Can you provide an example of how 4-Azidobenzenesulfonamide has been used to synthesize potentially valuable compounds?

A3: Researchers have successfully synthesized triazole-linked O-glycosides of benzene sulfonamides utilizing 4-Azidobenzenesulfonamide as a starting material. [] These glycoconjugates demonstrated promising inhibitory activity against human carbonic anhydrase (hCA) isozymes, including the tumor-associated hCA IX. This finding highlights the potential of 4-Azidobenzenesulfonamide-derived compounds as leads for developing anticancer agents.

Q4: Beyond carbonic anhydrase inhibition, are there other biological activities associated with 4-Azidobenzenesulfonamide derivatives?

A4: Studies have investigated the antibacterial activity of triazole compounds synthesized using 4-Azidobenzenesulfonamide. [, ] Researchers observed varying levels of efficacy against both Gram-positive and Gram-negative bacteria, suggesting the potential of these derivatives as antibacterial agents.

Q5: What analytical techniques are commonly used to characterize compounds derived from 4-Azidobenzenesulfonamide?

A5: Researchers rely on various spectroscopic techniques to characterize the synthesized compounds. These include Fourier Transform Infrared Spectroscopy (FT-IR) to identify functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) to determine the structure and purity, and Mass Spectrometry (MS) to confirm the molecular weight. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-bis(2-furanyl)-N-[4-(4-morpholinyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B1226566.png)

![(4-Methyl-1-piperazinyl)-(2-thieno[3,2-b][1]benzothiolyl)methanone](/img/structure/B1226579.png)

![N-[4-chloro-3-[(4-chlorophenyl)sulfamoyl]phenyl]-4-propan-2-yloxybenzamide](/img/structure/B1226581.png)

![N-(4-methoxyphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide](/img/structure/B1226584.png)

![5-[(4-Acetamido-2-sulfonatophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate](/img/structure/B1226586.png)